molecular formula C21H24ClN5O2S B2687428 2-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 923140-60-7

2-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2687428
CAS No.: 923140-60-7
M. Wt: 445.97
InChI Key: NCEKKWOMZJXNKU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN5O2S and its molecular weight is 445.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on novel sulfonamide derivatives, including structures similar to the mentioned compound, has shown promising anticancer activities. For instance, studies on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives demonstrated cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. These compounds induced apoptosis in cancer cells, contributing to their anticancer effects. The research highlighted the potential of such derivatives in developing new anticancer therapies (Żołnowska et al., 2016).

Antimicrobial Activity

Studies on sulfonamide derivatives have also explored their antimicrobial potentials. For example, research on novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety showed that some of these compounds exhibit significant antimicrobial and anti-HIV activities. This highlights the role of sulfonamide derivatives in addressing microbial infections and their potential use in anti-HIV therapies (Iqbal et al., 2006).

Enzyme Inhibition

Another important application is the synthesis and evaluation of sulfonamide derivatives as enzyme inhibitors. These compounds have been assessed for their ability to inhibit various enzymes, showing potential in treating diseases related to enzyme dysregulation. For instance, novel Schiff bases derived from sulfamethoxazole showed inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase activities, suggesting their potential in developing treatments for conditions associated with these enzymes (Alyar et al., 2019).

Radiosensitizing Effects

Derivatives related to the mentioned compound have been studied for their radiosensitizing effects on human lung cancer cells, aiming to enhance the efficacy of radiotherapy in cancer treatment. Compounds such as N-phenylpyrimidin-2-amine derivatives have been identified as potential radiosensitizers, showing the ability to increase the sensitivity of cancer cells to radiation therapy (Jung et al., 2019).

Properties

IUPAC Name

2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-16-10-12-17(13-11-16)26-30(28,29)19-9-7-6-8-18(19)22/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEKKWOMZJXNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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